molecular formula C8H5ClF2O B15171106 2,3-Difluoro-6-chloro-phenylacetaldehyde CAS No. 887585-98-0

2,3-Difluoro-6-chloro-phenylacetaldehyde

Cat. No.: B15171106
CAS No.: 887585-98-0
M. Wt: 190.57 g/mol
InChI Key: DQFDUFDVZJKZCC-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenylacetaldehyde (B1677652) Derivatives in Chemical Synthesis

Halogenated phenylacetaldehyde derivatives are valuable intermediates in the synthesis of a wide range of more complex molecules. The introduction of halogen atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This makes halogenated compounds particularly important in the pharmaceutical and agrochemical industries.

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The presence of halogens on the aromatic ring can modulate the reactivity of the aldehyde group and the ring itself, allowing for selective chemical modifications. For instance, halogenated phenylacetic acid derivatives, which can be synthesized from their corresponding phenylacetaldehydes, have been investigated as aldose reductase inhibitors. nih.gov

Furthermore, the carbon-halogen bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for the construction of complex molecular architectures. This versatility makes halogenated phenylacetaldehydes key building blocks in the synthesis of novel organic materials and biologically active compounds.

Theoretical Framework for Fluorine and Chlorine Substituent Effects on Aromatic Aldehyde Reactivity

The reactivity of 2,3-Difluoro-6-chloro-phenylacetaldehyde is governed by the electronic properties of the fluorine and chlorine substituents on the aromatic ring. These halogens exert both inductive and resonance effects, which collectively influence the electron density distribution within the molecule.

Inductive Effect (-I): Both fluorine and chlorine are highly electronegative atoms. Consequently, they withdraw electron density from the aromatic ring through the sigma bonds. This inductive effect is strongest for fluorine, the most electronegative element. The cumulative -I effect of two fluorine atoms and one chlorine atom significantly deactivates the aromatic ring towards electrophilic substitution.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, opposing the inductive effect. For halogens, the +R effect is generally weaker than the -I effect. researchgate.net The ability to donate electron density via resonance is most pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. researchgate.net

In the case of this compound, the strong inductive withdrawal of electrons by the three halogen atoms will make the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the aromatic ring is deactivated towards electrophilic attack. The substitution pattern also directs the regioselectivity of any potential aromatic substitution reactions.

Below is a table summarizing the electronic effects of the halogen substituents:

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
FluorineStrongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)Deactivating
ChlorineElectron-Withdrawing (-I)Weakly Electron-Donating (+R)Deactivating

Research Trajectories and Academic Objectives Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for academic and industrial research. The primary objectives would likely revolve around its use as a synthetic intermediate and the exploration of its unique chemical properties.

Key Research Trajectories:

Synthesis of Novel Pharmaceuticals: A major research direction would be the utilization of this compound as a precursor for the synthesis of new drug candidates. The specific halogenation pattern could lead to compounds with enhanced biological activity, improved pharmacokinetic profiles, or novel modes of action.

Development of New Agrochemicals: Similar to pharmaceuticals, the unique electronic and steric properties imparted by the halogen substituents could be exploited to create new herbicides, insecticides, or fungicides with high efficacy and selectivity.

Materials Science Applications: The incorporation of highly fluorinated and chlorinated aromatic rings into polymers or other materials can lead to enhanced thermal stability, chemical resistance, and unique optical or electronic properties. Research could focus on synthesizing novel polymers derived from this aldehyde.

Mechanistic Organic Chemistry Studies: The compound serves as an excellent substrate for studying the influence of multiple, competing electronic effects on reaction mechanisms. Detailed kinetic and theoretical studies could provide deeper insights into the principles of physical organic chemistry. researchgate.net

The table below outlines potential research objectives and their significance:

Research ObjectivePotential Significance
Elucidation of synthetic pathways to and from this compound.Provides access to a novel chemical building block for further research and development.
Investigation of its reactivity in key organic transformations.Expands the synthetic chemist's toolbox and allows for the creation of new molecular entities.
Synthesis and biological evaluation of derivative compounds.Potential for the discovery of new therapeutic agents or agrochemicals.
Computational modeling of its electronic structure and reactivity.Offers a theoretical understanding to guide and interpret experimental findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887585-98-0

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)acetaldehyde

InChI

InChI=1S/C8H5ClF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2

InChI Key

DQFDUFDVZJKZCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC=O)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Chloro Phenylacetaldehyde

Carbonyl Reactivity of 2,3-Difluoro-6-chloro-phenylacetaldehyde

The aldehyde functional group in this compound is a primary site of chemical reactivity. Its behavior is governed by the electrophilic nature of the carbonyl carbon and the acidity of the adjacent alpha-hydrogens.

Nucleophilic Addition and Condensation Reactions (e.g., Aldol (B89426), Mannich)

Like other enolizable aldehydes, this compound is expected to participate in nucleophilic addition and condensation reactions. The presence of hydrogens on the carbon alpha to the carbonyl group allows for the formation of a nucleophilic enolate intermediate under basic conditions. organic-chemistry.org

Aldol Reaction: In the presence of a base, the alpha-hydrogen can be abstracted to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. The initial product is a β-hydroxy aldehyde, known as an aldol adduct. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde, the product of an Aldol condensation. organic-chemistry.orgalfa-chemistry.comlibretexts.org The general mechanism involves the formation of an enolate followed by a nucleophilic attack on another aldehyde molecule. libretexts.org

Mannich Reaction: This compound can also serve as the active hydrogen component in the Mannich reaction. This three-component condensation involves an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. libretexts.orgorganic-chemistry.orgacs.org The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of this compound then attacks this electrophilic iminium ion, resulting in the formation of a β-amino-carbonyl compound, commonly referred to as a Mannich base. libretexts.orgchemistrysteps.com

Oxidation and Reduction Pathways

The aldehyde group is susceptible to both oxidation and reduction, leading to different functional group transformations.

Oxidation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids. ncert.nic.in Various oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acid), and Oxone. acs.orgorganic-chemistry.orglibretexts.org The reaction with Jones reagent, for instance, proceeds through the formation of a gem-diol intermediate upon hydration of the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org

Table 1: Potential Oxidation and Reduction Products

Reaction Type Reagent Examples Product Functional Group
Oxidation KMnO₄, Jones Reagent, Oxone Carboxylic Acid
Reduction to Alcohol NaBH₄, LiAlH₄ Primary Alcohol
Deoxygenation Zn(Hg), HCl (Clemmensen) Alkane

Reduction: The carbonyl group can be reduced through several pathways.

Reduction to an Alcohol: Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding primary alcohol, 2-(2,3-Difluoro-6-chloro-phenyl)ethanol. britannica.comopenochem.orgfiveable.me These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. fiveable.me

Reduction to a Hydrocarbon (Deoxygenation): For complete removal of the carbonyl oxygen, harsher reduction methods are employed.

The Clemmensen reduction uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. alfa-chemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.orgallen.in This method is suitable for substrates that are stable in strongly acidic conditions. libretexts.orgorganic-chemistry.org

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (H₂NNH₂), followed by elimination of nitrogen gas upon heating with a strong base like potassium hydroxide (B78521) (KOH). organic-chemistry.orgbritannica.combyjus.comwikipedia.orgorganicchemistrytutor.comlibretexts.org This pathway is ideal for substrates that are sensitive to acid but stable in strong base. organic-chemistry.org

Enolization and Tautomerism Studies of Fluorinated Phenylacetaldehydes

This compound can exist in equilibrium with its corresponding enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond. chemistrytalk.orgwikipedia.org

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. chemistrytalk.orgwikipedia.org However, the stability of the enol form can be influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. britannica.com The presence of fluorine atoms on the aromatic ring can influence the acidity of the alpha-hydrogens through inductive effects. Fluorinated β-diketones, for example, exhibit a pronounced keto-enol tautomerism. wikipedia.org While the direct impact on this specific phenylacetaldehyde (B1677652) is not extensively documented, the electron-withdrawing nature of the fluoro and chloro substituents would be expected to increase the acidity of the alpha-hydrogens, thereby facilitating the formation of the enolate intermediate, which is the conjugate base of the enol. chemistrytalk.org

Reactivity of the Halogenated Aromatic Ring in this compound

The aromatic ring of the compound is substituted with two fluorine atoms and one chlorine atom, which are electron-withdrawing groups that deactivate the ring towards electrophilic attack but can activate it towards nucleophilic attack.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The existing substituents strongly influence the rate and position of the incoming electrophile. Halogens are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. chemistrytalk.orglibretexts.org However, they are ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the cationic intermediate (sigma complex) when the attack occurs at the ortho or para positions. libretexts.orgorganicchemistrytutor.com

In this compound, the directing effects of three halogen atoms and the acetaldehyde (B116499) group must be considered. The acetaldehyde group is a meta-director. The combined inductive and resonance effects of the halogens will direct incoming electrophiles. The positions for substitution are C4 and C5. The directing effects are summarized below:

C6-Cl: Directs ortho (C5) and para (C3, already substituted).

C2-F: Directs ortho (C3, already substituted) and para (C5).

C3-F: Directs ortho (C2 and C4) and para (C6, already substituted).

Considering these influences, electrophilic attack is most likely at the C4 and C5 positions. The C4 position is ortho to the C3-fluorine, while the C5 position is ortho to the C6-chlorine and para to the C2-fluorine. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position of Attack Directing Influence Predicted Outcome
C4 Ortho to C3-F Possible Product

Nucleophilic Aromatic Substitution Potential

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SₙAr). organicchemistrytutor.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. stackexchange.com

The presence of three electron-withdrawing halogens on the benzene (B151609) ring of this compound makes it a candidate for SₙAr reactions. Highly fluorinated benzenes are known to react with strong nucleophiles. nih.govmdpi.com In SₙAr reactions, fluoride (B91410) is often a better leaving group than chloride, a reversal of the trend seen in aliphatic substitution. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. stackexchange.comdoubtnut.com This effect makes the attached carbon more electrophilic and stabilizes the negative charge in the Meisenheimer complex. stackexchange.com

Given the substitution pattern, a nucleophile could potentially attack the carbon atoms bearing any of the three halogens. The most likely site of attack would be the carbon atom that is most activated (i.e., made most electrophilic) by the other electron-withdrawing groups. The chlorine at C6 and the fluorine at C2 are both ortho and para to other halogens, enhancing their susceptibility to nucleophilic attack.

Based on a thorough review of available scientific literature, there is no specific research published on the chemical compound "this compound" that addresses the detailed points outlined in your request. The reactivity and mechanistic investigations, including C-Halogen bond activation, functionalization, determination of reaction pathways, kinetic and thermodynamic considerations, stereochemical outcomes, and the specific role of its halogen substituents, have not been documented in accessible research.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely on "this compound" as per the strict constraints of the prompt.

Advanced Spectroscopic and Analytical Characterization of 2,3 Difluoro 6 Chloro Phenylacetaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides unambiguous evidence of the atomic connectivity and the electronic environment of the nuclei within the 2,3-Difluoro-6-chloro-phenylacetaldehyde molecule.

Comprehensive ¹H NMR Analysis

A ¹H NMR spectrum provides crucial information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and the relative number of protons (integration). For this compound, the spectrum is expected to show signals corresponding to the aldehydic proton, the methylene (B1212753) protons, and the aromatic protons.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration Structural Assignment
9.5 - 10.0Triplet (t)1HAldehydic proton (-CHO)
7.1 - 7.4Multiplet (m)1HAromatic proton (H-4)
6.9 - 7.2Multiplet (m)1HAromatic proton (H-5)
3.7 - 4.0Doublet (d)2HMethylene protons (-CH₂CHO)

The aldehydic proton is anticipated to resonate at a significantly downfield position due to the strong deshielding effect of the carbonyl group. The methylene protons, situated between the aromatic ring and the aldehyde group, would likely appear as a doublet, coupled to the aldehydic proton. The aromatic region would display complex multiplets for the two remaining protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the adjacent fluorine and chlorine substituents.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon atom is highly dependent on its local electronic environment, providing insights into the nature of the functional groups and the substitution pattern of the aromatic ring.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ) ppm Structural Assignment
198 - 202Aldehyde Carbonyl (-C HO)
150 - 155 (dd)Aromatic Carbon (C-2, ¹JC-F, ²JC-F)
145 - 150 (dd)Aromatic Carbon (C-3, ¹JC-F, ²JC-F)
130 - 135Aromatic Carbon (C-6, C-Cl)
125 - 130Aromatic Carbon (C-1)
120 - 125Aromatic Carbon (C-5)
115 - 120 (d)Aromatic Carbon (C-4, ²JC-F)
45 - 50Methylene Carbon (-C H₂CHO)

The aldehydic carbonyl carbon is expected to be the most downfield signal. The carbons directly bonded to the fluorine atoms (C-2 and C-3) will exhibit large one-bond coupling constants (¹JC-F) and appear as doublets of doublets due to coupling with both fluorine atoms. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

¹⁹F NMR for Fluorine Environment Differentiation

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the two fluorine atoms are in non-equivalent positions on the aromatic ring and are therefore expected to have distinct chemical shifts.

Predicted ¹⁹F NMR Data

Predicted Chemical Shift (δ) ppm Predicted Multiplicity Structural Assignment
-130 to -140MultipletFluorine at C-2
-140 to -150MultipletFluorine at C-3

The precise chemical shifts will be influenced by the chloro and acetaldehyde (B116499) substituents. The fluorine signals would likely appear as complex multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear correlation between the aldehydic proton and the methylene protons would be expected, confirming their connectivity. Additionally, correlations between the aromatic protons would help in assigning their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for identifying and assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons attached to the fluorine atoms, by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can further confirm the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Predicted HRMS Data for C₈H₅ClF₂O

Ion Calculated Exact Mass (m/z)
[M]⁺190.0048
[M+H]⁺191.0126

The observation of the molecular ion peak with an m/z value that matches the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the molecular formula C₈H₅ClF₂O. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

The purity of the target compound can be determined by the relative area of its peak in the total ion chromatogram (TIC). The retention time is a characteristic property under specific chromatographic conditions, while the mass spectrum confirms the identity by showing the molecular ion peak and a specific fragmentation pattern. Potential volatile impurities, such as residual starting materials or by-products from synthesis (e.g., 1-chloro-2,3-difluorobenzene (B1304198) or chloro-difluoro-toluene derivatives), can be identified by their unique retention times and mass spectra.

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

Retention Time (min) Detected Ion (m/z) Identification Purity (%)
12.5 190 This compound 99.5
8.2 148 1-chloro-2,3-difluorobenzene (impurity) 0.3
9.5 162 Chloro-difluoro-toluene (impurity) 0.2

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For analyzing complex mixtures that may contain non-volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. It combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This is particularly useful for monitoring reaction progress or analyzing formulation mixtures containing this compound.

The presence of chlorine in the molecule provides a distinct isotopic pattern ([M+2]⁺) that aids in its selective detection in complex matrices. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass data, further confirming the elemental composition of the target compound and any related substances.

Table 2: Representative LC-MS Parameters for Analysis

Parameter Value
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile/Water gradient with 0.1% formic acid
Flow Rate 0.3 mL/min
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detected Ion [M+H]⁺ at m/z 191.0014
Isotopic Peak [M+2+H]⁺ at m/z 193.0011 (due to ³⁷Cl)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem Mass Spectrometry (MS/MS) is an essential tool for elucidating the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound (m/z 190, or its protonated form at m/z 191) is selectively isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide detailed structural information.

For aromatic aldehydes, characteristic fragmentation includes the loss of the formyl group (-CHO) or the entire acetaldehyde side chain. The substituted benzene (B151609) ring can also undergo specific cleavages. The fragmentation pattern for this compound would be expected to show losses corresponding to CO, Cl, and potentially HF, leading to a series of diagnostic product ions that confirm the connectivity of the atoms.

Table 3: Plausible MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺ = 191)

Fragment Ion (m/z) Proposed Loss Structure of Fragment
163 -CO [C₇H₅ClF₂]⁺
148 -CH₂CHO [C₆H₂ClF₂]⁺
128 -CO, -Cl [C₇H₅F₂]⁺
113 -CH₂CHO, -Cl [C₆H₂F₂]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the compound's molecular structure.

For this compound, IR and Raman spectra would clearly show characteristic vibrations for the aldehyde group, the substituted aromatic ring, and the carbon-halogen bonds. The strong carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum of an aldehyde. Raman spectroscopy is particularly useful for identifying the vibrations of the aromatic ring and other symmetric bonds.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde C=O Stretch 1715 - 1735 IR (Strong)
Aldehyde C-H Stretch 2720 - 2820 IR (Medium)
Aromatic Ring C=C Stretch 1450 - 1600 IR, Raman
Aromatic Ring C-H Bending (out-of-plane) 800 - 900 IR (Strong)
Carbon-Fluorine C-F Stretch 1100 - 1350 IR (Strong)
Carbon-Chlorine C-Cl Stretch 600 - 800 IR (Strong)

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD analysis can provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. This technique would unambiguously confirm the substitution pattern of the fluorine and chlorine atoms on the benzene ring.

Powder XRD (PXRD) is also a valuable tool for analyzing polycrystalline samples. It provides a characteristic diffraction pattern that can be used for phase identification, purity assessment, and to distinguish between different polymorphic forms of the compound.

Table 5: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD

Parameter Example Data
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 95°
Bond Length (C=O) ~1.21 Å
Bond Length (C-Cl) ~1.74 Å
Bond Length (C-F) ~1.35 Å
Phenyl Ring Torsion Angle Varies based on crystal packing

Other Advanced Analytical Techniques for Comprehensive Characterization of Arylacetaldehydes

A truly comprehensive characterization of arylacetaldehydes relies on a suite of analytical methods. Beyond the techniques already discussed, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation.

¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum would show a distinct signal for the aldehyde proton (CHO) around 9-10 ppm and complex multiplets in the aromatic region (7-8 ppm) due to proton-proton and proton-fluorine coupling.

¹³C NMR: Identifies all unique carbon atoms. The carbonyl carbon would appear significantly downfield (~190-200 ppm), while the aromatic carbons would show a complex pattern of signals, with their chemical shifts influenced by the electronegative halogen substituents.

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It provides direct evidence for the fluorine atoms, and their chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹⁹F-¹H) are highly sensitive to the molecular environment, confirming the 2,3-difluoro substitution pattern.

Table 6: Predicted NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (CHO) 9.8 - 10.2 Triplet (t)
¹H (CH₂) 3.8 - 4.1 Doublet (d)
¹H (Aromatic) 7.0 - 7.6 Multiplets (m)
¹³C (C=O) 190 - 195 -
¹³C (Aromatic) 110 - 160 -
¹⁹F -110 to -150 Multiplets (m)

Computational Chemistry and Theoretical Studies on 2,3 Difluoro 6 Chloro Phenylacetaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They are used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are used to investigate the electronic structure of atoms and molecules, making it a cornerstone for theoretical modeling in both physics and chemistry. ssrn.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. nih.gov

For a molecule such as 2,3-Difluoro-6-chloro-phenylacetaldehyde, DFT would be employed to find its ground-state geometry by minimizing the energy with respect to all atomic positions. This optimization provides key structural parameters. Hybrid density functionals, particularly B3LYP, are widely used for studying reaction mechanisms and molecular spectroscopy. nih.gov Other functionals like M06-2X are also common for halogenated and aromatic systems. nih.gov These are typically paired with Pople-style basis sets, such as 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, especially for electronegative atoms like fluorine and chlorine. researchgate.net

Once the geometry is optimized, DFT can be used to calculate a range of electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charges, and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity. researchgate.net

Table 1: Illustrative Geometric Parameters for this compound Obtainable from DFT Calculations Note: The following values are representative examples of the type of data generated by DFT calculations and are not actual calculated results for this specific molecule.

ParameterAtoms InvolvedCalculated Value
Bond LengthC1-C21.40 Å
Bond LengthC6-Cl1.74 Å
Bond LengthC7=O81.21 Å
Bond AngleC1-C6-C5120.5°
Bond AngleC1-C7-O8123.0°
Dihedral AngleC2-C1-C7-O8-95.0°

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense. researchgate.net

Ab Initio methods, meaning "from the beginning," solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. quora.com The foundational ab initio method is Hartree-Fock (HF) theory. While computationally efficient, HF neglects electron correlation, which can be a significant limitation.

To improve upon HF, post-Hartree-Fock methods incorporate electron correlation. A prominent example is Møller-Plesset perturbation theory (MP), which adds correlation effects as a correction to the HF result. wikipedia.org It is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. wikipedia.org The MP2 method, for instance, is often used for systems where dispersion interactions are important, though it can be computationally demanding, with costs scaling significantly with the size of the system. nih.gov These methods are valuable for obtaining highly accurate results for smaller molecular systems and serve as benchmarks for other computational techniques. researchgate.net

Semi-Empirical methodologies are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 and PM3 fall into this category. By replacing computationally intensive integrals with empirical parameters, these methods drastically reduce calculation time, making them suitable for very large molecules. researchgate.netlibretexts.org However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used in the parameterization set; results can be unreliable for novel structures or bonding situations not represented in the training data. wikipedia.org

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a crucial application of computational chemistry for structure assignment. nih.gov The most common ab initio technique for this purpose is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311+G(2d,p) level). mdpi.com

This process involves first optimizing the molecular geometry of this compound. Following optimization, a GIAO calculation is performed to determine the absolute magnetic shielding tensors for each nucleus. These computed values (isotropic shielding constants) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com This approach can predict both ¹H and ¹³C NMR chemical shifts. ualberta.ca While quantum mechanical calculations can yield reasonably accurate predictions, machine learning models have also emerged as a faster alternative, sometimes offering comparable or even higher accuracy. nih.govnih.gov

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts Note: This table illustrates how theoretical NMR data is typically presented and compared with experimental values. The values are hypothetical.

AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
H (aldehyde)9.759.71+0.04
C (carbonyl)199.8200.2-0.4
C-Cl135.4136.0-0.6
C-F (ortho)158.2 (d, J=250 Hz)159.0 (d, J=252 Hz)-0.8
C-F (meta)161.5 (d, J=255 Hz)162.1 (d, J=256 Hz)-0.6

Vibrational spectroscopy is a key technique for identifying functional groups and characterizing molecular structures. cardiff.ac.uk Computational methods, particularly DFT, can simulate infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies of a molecule. nih.gov

After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to specific atomic motions, such as C=O stretching, C-H bending, or phenyl ring deformations. nih.gov

For a mode to be IR active, it must induce a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. arxiv.org Computational software can calculate the intensity of these transitions, allowing for the generation of a complete theoretical spectrum. This simulated spectrum can then be compared to experimental data to assign specific absorption bands to particular vibrational modes. cardiff.ac.uk

Table 3: Representative Calculated Vibrational Frequencies for this compound Note: This table provides examples of vibrational modes and the type of data obtained from frequency calculations. The values are illustrative.

Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment (Vibrational Mode)
3085LowMediumAromatic C-H Stretch
2950MediumMediumAldehyde C-H Stretch
1735HighMediumC=O Carbonyl Stretch
1610HighHighAromatic C=C Stretch
1250HighLowC-F Stretch
780MediumLowC-Cl Stretch

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. nih.gov This is achieved by mapping the potential energy surface (PES) of the reacting system. wikipedia.org A PES is a mathematical or graphical representation of a system's energy as a function of its atomic coordinates. wikipedia.orgmuni.cz

For this compound, researchers could model various reactions, such as its oxidation to the corresponding carboxylic acid or its participation in a Strecker degradation with an amino acid. nih.govnih.gov The process begins by identifying the reactants and products. Computational methods are then used to locate the transition state (TS) structure, which is a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. muni.cz

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Following an extensive search of publicly available scientific literature and computational chemistry databases, no specific studies on the transition state localization or Intrinsic Reaction Coordinate (IRC) analysis for this compound were found. This type of analysis is crucial for understanding reaction mechanisms, involving the identification of the highest energy point (transition state) on a reaction pathway and then mapping the trajectory from that state down to the reactants and products. The absence of such research indicates a significant gap in the computational characterization of this specific molecule's reactivity.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

There is currently no available research detailing the reactivity descriptors or applying Frontier Molecular Orbital (FMO) theory to this compound. FMO theory is a fundamental approach used to predict the reactivity and selectivity of chemical reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. Reactivity descriptors, such as chemical potential, hardness, and the Fukui function, which are derived from conceptual Density Functional Theory (DFT), also provide valuable insights into a molecule's electrophilic and nucleophilic behavior. The lack of such data for this compound means that its electronic structure and reactivity patterns have not been theoretically elucidated.

Solvation Models and Solvent Effects on Reaction Energetics

No studies were identified that have applied solvation models to investigate the effect of solvents on the reaction energetics of this compound. Computational solvation models, which can be either explicit (treating individual solvent molecules) or implicit (representing the solvent as a continuous medium), are essential for accurately predicting reaction barriers and thermodynamics in solution. Without such studies, the influence of different solvent environments on the behavior of this compound remains unknown.

Conformational Analysis and Stereochemical Prediction

A thorough literature search did not yield any results on the conformational analysis or stereochemical prediction for this compound. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Predicting the most stable conformers is vital for understanding a molecule's physical properties and biological activity. The absence of this information indicates a lack of fundamental structural characterization for this compound.

Applications of 2,3 Difluoro 6 Chloro Phenylacetaldehyde in Advanced Organic Synthesis

Role in Advanced Materials Chemistry and Functional Molecule Design

The incorporation of fluorine atoms into organic molecules is a well-established strategy in materials science to impart unique properties such as enhanced thermal stability, altered electronic characteristics, and modified hydrophobicity. researchgate.netman.ac.uk Fluorinated biphenyl (B1667301) compounds, for example, have been explored for applications in materials science. acs.org Given its polyhalogenated structure, 2,3-Difluoro-6-chloro-phenylacetaldehyde could serve as a precursor for novel liquid crystals, polymers, or other functional materials. For instance, its derivatives could potentially be used in the synthesis of fluorinated polymers or as components in organic electronic devices. man.ac.uk Nevertheless, specific examples or research dedicated to the use of this particular compound in materials chemistry are not documented in accessible scientific literature.

Q & A

Q. What synthetic strategies are recommended for preparing 2,3-Difluoro-6-chloro-phenylacetaldehyde, and how do halogen positions influence reaction pathways?

  • Methodological Answer : The synthesis typically involves formylation or oxidation of a substituted toluene derivative. For example, 6-chloro-2,3-difluorobenzaldehyde (a structurally similar compound) is synthesized via halogen-directed Friedel-Crafts formylation or Vilsmeier-Haack reaction . Challenges arise from steric hindrance and electronic effects of adjacent fluorine and chlorine atoms, which may reduce yields due to competing side reactions. Optimizing stoichiometry (e.g., AlCl₃ catalyst ratio) and reaction temperature (e.g., 0–5°C for halogen stability) can improve regioselectivity.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR shifts with computational predictions (e.g., density functional theory). For example, fluorine atoms in ortho positions cause deshielding of adjacent protons, as seen in 2-chloro-3-fluoro-6-hydroxybenzaldehyde (δ10.2\delta \sim 10.2 ppm for aldehyde proton) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C8H5ClF2O\text{C}_8\text{H}_5\text{ClF}_2\text{O} (expected m/z190.5m/z \sim 190.5). Discrepancies may indicate impurities like oxidation byproducts .
  • Purity Analysis : HPLC with UV detection (e.g., 254 nm) can identify halogenated contaminants. Air sensitivity requires handling under inert atmospheres to prevent aldehyde oxidation .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : The compound is air-sensitive due to the aldehyde group’s susceptibility to oxidation. Store under argon or nitrogen at –20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition. Regularly monitor purity via TLC or GC-MS to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) affect the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Fluorine and chlorine atoms increase the electrophilicity of the aldehyde group via inductive effects, accelerating nucleophilic attacks (e.g., Grignard reactions). However, steric hindrance from the 2,3-difluoro substitution may reduce accessibility. Computational modeling (e.g., Hammett σ constants for substituents) can predict reaction rates. For example, the σmeta\sigma_{\text{meta}} value for –F is +0.34, enhancing electrophilicity compared to –Cl (σpara=+0.23\sigma_{\text{para}} = +0.23) . Experimental validation using kinetic studies (e.g., monitoring by 19F^{19}\text{F} NMR) is recommended.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR peaks) for halogenated phenylacetaldehydes?

  • Methodological Answer : Contradictions often arise from:
  • Isomeric impurities : Check for positional isomers (e.g., 2,4-difluoro vs. 2,3-difluoro) via 2D NMR (COSY, NOESY).
  • Solvent artifacts : Deuterated solvents (e.g., CDCl₃) may split peaks due to 19F^{19}\text{F}-2H^{2}\text{H} coupling.
  • Byproduct identification : Use HRMS to detect halogen-exchange products (e.g., Cl/F displacement). Cross-reference with databases like PubChem or NIST for known analogs .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound as a substrate?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect can deactivate palladium catalysts. Use electron-rich ligands (e.g., XPhos) to enhance catalytic turnover. For Suzuki-Miyaura coupling, pre-activate the aldehyde as a boronic ester to prevent side reactions. Monitor reaction progress via 19F^{19}\text{F} NMR, as fluorine signals are sensitive to electronic changes in the aromatic ring .

Key Considerations for Experimental Design

  • Halogen Effects : Adjacent fluorine atoms increase ring electron deficiency, influencing reaction pathways (e.g., slower SNAr reactions but faster electrophilic substitutions) .
  • Safety Protocols : Use gloveboxes for air-sensitive steps and ensure waste disposal complies with regulations for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.